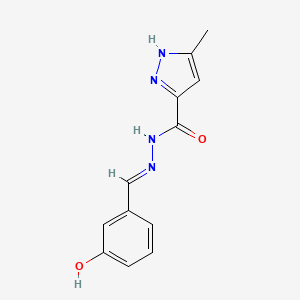

(E)-N'-(3-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(3-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 3-methylpyrazole core conjugated via a hydrazone linkage to a 3-hydroxybenzylidene moiety. This compound belongs to a class of Schiff bases, which are widely studied for their diverse applications in medicinal chemistry, materials science, and corrosion inhibition .

Properties

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-5-11(15-14-8)12(18)16-13-7-9-3-2-4-10(17)6-9/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERCICBVULDERL-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form corresponding quinones.

Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Possible use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have suggested potential binding sites and interactions with proteins, which could explain its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Pyrazole-3-carbohydrazide derivatives differ primarily in the substituents on the benzylidene ring. These modifications influence electronic properties, solubility, and intermolecular interactions. Key examples include:

Table 1: Structural and Electronic Comparisons

Key Observations :

- Electron-Donating Groups (e.g., -OH, -OCH₃): Enhance solubility in polar solvents and strengthen interactions with biological targets or metal surfaces via H-bonding .

Table 2: Comparative Physicochemical Data

Key Findings :

- Corrosion Inhibition : The precursor 5-methyl-1H-pyrazole-3-carbohydrazide (MPC) exhibits 95% inhibition efficiency for mild steel in HCl, suggesting that the target compound’s -OH group may further enhance adsorption on metal surfaces .

- Molecular Docking : E-MBPC and E-DPPC show affinity for enzymatic targets in computational studies, with E-DPPC’s chlorine substituents favoring hydrophobic binding pockets .

Computational and Spectroscopic Studies

- DFT Calculations : E-DPPC and E-MBPC were analyzed using B3LYP/6-311G** basis sets, revealing that electron-withdrawing groups lower HOMO-LUMO gaps, increasing reactivity . The target compound’s -OH group is expected to reduce the HOMO-LUMO gap further, enhancing charge transfer interactions.

- Spectroscopy : FT-IR and ¹H-NMR data confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and aromatic proton environments in all analogs .

Biological Activity

(E)-N'-(3-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 244.25 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the hydroxyl group on the benzylidene moiety enhances its reactivity and potential biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the hydroxyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

2. Antioxidant Potential

Antioxidant activity is another critical aspect of this compound's biological profile. Pyrazole derivatives have been investigated for their ability to scavenge free radicals, potentially mitigating oxidative stress-related diseases. The electron-donating nature of the hydroxyl group contributes to this activity by stabilizing free radicals .

3. Anti-inflammatory Effects

Inflammation is a common target in drug development, and pyrazole derivatives have shown promise as anti-inflammatory agents. Compounds structurally similar to this compound have been evaluated in models such as carrageenan-induced paw edema in rats. These studies revealed that certain derivatives exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, providing insights into their mechanisms and therapeutic potential:

- Study on Anti-inflammatory Activity : In a comparative study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that compounds with hydroxyl substitutions exhibited enhanced anti-inflammatory activity compared to their counterparts without such modifications .

- Antimicrobial Efficacy : A recent investigation focused on the synthesis of novel pyrazole compounds, which were screened against a panel of microbial strains. Notably, one derivative demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Data Summary

| Activity | Compound | Tested Strains/Models | Results |

|---|---|---|---|

| Antimicrobial | This compound | E. coli, S. aureus | Significant inhibition observed |

| Anti-inflammatory | Similar pyrazole derivatives | Carrageenan-induced edema model | Comparable to indomethacin |

| Antioxidant | Various pyrazole derivatives | Free radical scavenging assays | High antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.